11-(2-chlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
The compound 11-(2-chlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one belongs to the hexahydrodibenzo[b,e][1,4]diazepin-1-one class, characterized by a seven-membered diazepine ring fused to two benzene rings. This scaffold is of pharmacological interest due to its structural similarity to bioactive benzodiazepines. The ortho-chlorophenyl substituent at position 11 distinguishes it from analogs with meta- or para-substituted aryl groups, influencing electronic, steric, and biological properties .
Properties
IUPAC Name |
6-(2-chlorophenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O/c26-19-11-5-4-10-18(19)25-24-22(27-20-12-6-7-13-21(20)28-25)14-17(15-23(24)29)16-8-2-1-3-9-16/h1-13,17,25,27-28H,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTHXNWHVDQFIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC=CC=C4Cl)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30974982 | |
| Record name | 11-(2-Chlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30974982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5959-02-4 | |
| Record name | 11-(2-Chlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30974982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The compound belongs to the class of benzodiazepines. Benzodiazepines are known to primarily target gamma-aminobutyric acid (GABA) receptors in the central nervous system. These receptors play a crucial role in inhibitory neurotransmission, contributing to the sedative, anxiolytic, and anticonvulsant effects of benzodiazepines.
Mode of Action
Benzodiazepines enhance the effect of the neurotransmitter GABA at the GABA_A receptor, resulting in sedative, sleep-inducing (hypnotic), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties. They do this by binding to the GABA_A receptor, increasing the opening frequency of the chloride ion channel and allowing the flow of chloride ions into the neuron. This makes the neuron negatively charged and resistant to excitation.
Biochemical Pathways
Benzodiazepines in general are known to modulate the gabaergic neurotransmission pathway. By enhancing the effects of GABA, benzodiazepines decrease the excitability of neurons, thereby reducing anxiety and seizure activity, inducing sleep, and causing muscle relaxation.
Pharmacokinetics
Benzodiazepines as a class are generally well-absorbed in the gastrointestinal tract and are lipophilic, allowing them to cross the blood-brain barrier. They are metabolized in the liver, primarily by the cytochrome P450 system, and are excreted in the urine.
Result of Action
The molecular and cellular effects of the compound’s action would be expected to include a decrease in neuronal excitability, leading to the clinical effects of sedation, anxiolysis, muscle relaxation, and anticonvulsant activity. Some benzodiazepines have also been found to have antiproliferative effects against cellular tumors.
Action Environment
Environmental factors such as pH and temperature could potentially influence the compound’s action, efficacy, and stability. For instance, certain benzodiazepines have been found to form different amounts of product in different acidic environments. .
Biological Activity
The compound 11-(2-chlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a member of the dibenzo[1,4]diazepine family, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 420.90 g/mol. The presence of a chlorophenyl group suggests potential interactions with biological targets due to its electron-withdrawing properties.
Anticancer Activity
Recent studies have indicated that compounds similar to dibenzo[1,4]diazepines exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated that derivatives of dibenzo[1,4]diazepines can inhibit cancer cell proliferation by inducing apoptosis. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins .
- A specific study showed that a related compound exhibited an IC50 value of 12 µM against human breast cancer cells (MCF-7), indicating potent anticancer activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In vitro assays revealed that it possesses moderate antibacterial activity against various strains of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli .
Neuropharmacological Effects
Research indicates potential neuropharmacological effects:
- Anxiolytic and sedative properties have been observed in animal models. Behavioral tests such as the elevated plus maze and open field test suggest that the compound may reduce anxiety-like behaviors .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of dibenzo[1,4]diazepines:
| Modification | Effect on Activity |
|---|---|
| Chlorine substitution at the 2-position | Increases lipophilicity and enhances binding affinity to GABA receptors |
| Phenyl group at position 3 | Contributes to improved selectivity for certain biological targets |
Case Studies
Several case studies provide insights into the biological activity of similar compounds:
- Case Study A : A derivative with a similar structure was tested for its cytotoxic effects on lung cancer cells. Results indicated an IC50 value of 15 µM, suggesting significant activity.
- Case Study B : Research involving animal models showed that administration of related dibenzo[1,4]diazepines resulted in reduced seizure frequency in epileptic rats, highlighting their potential as anticonvulsants.
Scientific Research Applications
Structure
The structure of the compound features a dibenzo diazepine framework that contributes to its biological activity. The presence of the chlorophenyl group may enhance its interaction with biological targets.
Pharmacological Studies
The compound has been investigated for its potential as a therapeutic agent. Its structural similarity to known psychoactive drugs suggests that it may exhibit anxiolytic or sedative properties.
Case Study: Anxiolytic Activity
A study conducted on related compounds demonstrated that derivatives of dibenzo diazepines can significantly reduce anxiety-like behaviors in animal models. This suggests that 11-(2-chlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one may have similar effects and warrants further investigation.
Neuropharmacology
Research indicates the potential of this compound in neuropharmacological applications due to its ability to modulate neurotransmitter systems.
Case Study: GABA Receptor Interaction
In vitro studies have shown that compounds with similar structures can act as GABA_A receptor modulators. Given the importance of GABAergic signaling in mood regulation and anxiety disorders, this compound could be explored for its efficacy in treating such conditions.
Synthesis and Development of New Drugs
The synthesis of this compound serves as a platform for developing novel therapeutic agents.
Data Table: Synthesis Pathways
Toxicological Studies
Understanding the safety profile of this compound is crucial for its application in pharmacology. Preliminary toxicological assessments indicate that while some derivatives exhibit low toxicity levels, further studies are required to establish safety thresholds.
Environmental Impact
Research into the environmental stability and biodegradability of this compound is essential for assessing its ecological footprint.
Case Study: Biodegradation Studies
Studies have shown that similar compounds can persist in the environment; however, the biodegradation rates vary significantly based on chemical structure and environmental conditions.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position of the chlorophenyl group significantly impacts reactivity and stability:
Key Observations :
- For example, ultrasound-assisted synthesis of 3,3-dimethyl-11-phenyl derivatives achieved 95% yield , but steric bulk in the target compound may necessitate optimized conditions.
- Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity, accelerating reactions like nitrosation or acylation .
Physicochemical Properties
Analytical data highlights substituent-driven variations:
Key Insight :
- The ortho-chlorophenyl group may lower melting points compared to para-substituted analogs due to reduced crystallinity.
Preparation Methods
Reaction Components and Stoichiometry
Wang et al. (2014) developed a one-pot synthesis of 3-phenyl-substituted dibenzodiazepinones via condensation of 5-phenylcyclohexane-1,3-dione (1.0 equiv), o-phenylenediamine (1.2 equiv), and 2-chlorobenzaldehyde (1.1 equiv) in ethanol under reflux. The reaction proceeds through a tandem Knoevenagel-Michael-cyclization sequence, forming the diazepinone core.
Optimization of Reaction Conditions
Key parameters include:
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Solvent : Ethanol provided optimal solubility and reflux temperature (78°C).
-
Time : 6–8 hours for complete cyclization.
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Workup : Cooling the reaction mixture precipitated the product, which was purified via recrystallization (ethyl acetate/petroleum ether).
Characterization Data
-
¹H NMR (CDCl₃): δ 7.25–7.45 (m, aromatic H), 4.12 (s, CH₂), 3.98 (s, CH₂).
-
X-ray diffraction : Orthorhombic crystal system with P2₁2₁2₁ space group, confirming the tricyclic structure.
Organocatalytic Synthesis Using L-Proline in Aqueous Media
General Procedure
Nagaraju et al. (2017) reported a green chemistry approach using L-proline (20 mol%) as a catalyst in water. A mixture of o-phenylenediamine (1.0 equiv), dimedone (5,5-dimethylcyclohexane-1,3-dione, 1.1 equiv), and 2-chlorobenzaldehyde (1.1 equiv) was stirred at 60°C for 110 minutes.
Advantages of Aqueous-Phase Synthesis
Mechanistic Insights
The reaction proceeds through:
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Formation of a Knoevenagel adduct between dimedone and aldehyde.
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Michael addition of o-phenylenediamine to the adduct.
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Proline-catalyzed intramolecular cyclization and dehydration.
Catalyst-Free Synthesis Under Sealed Tube Conditions
Thermal Cyclocondensation
The same study demonstrated a catalyst-free method by heating reactants in a sealed tube at 100°C for 130 minutes. This approach eliminated the need for catalysts, simplifying purification.
Comparative Analysis
The L-proline method offers higher yields and shorter reaction times, while the catalyst-free approach reduces costs.
Structural Confirmation via X-ray Crystallography
Wang et al. resolved the crystal structure of the title compound, confirming the chair conformation of the diazepine ring and the equatorial orientation of the 2-chlorophenyl group. Key bond lengths include:
Challenges and Optimization Strategies
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 11-(2-chlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted benzodiazepine precursors. Key variables include solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalysts (e.g., p-toluenesulfonic acid). Optimize yields by:
- Performing kinetic studies to identify rate-limiting steps.
- Using HPLC to monitor intermediate stability (e.g., dihydro intermediates prone to oxidation) .
- Example yield
| Solvent | Catalyst | Yield (%) |
|---|---|---|
| DMF | None | 45 |
| THF | PTSA | 68 |
Q. How is the structural conformation of this compound validated, and what techniques are critical for resolving ambiguities?
- Methodological Answer : Combine X-ray crystallography (e.g., monoclinic P21/c symmetry with unit cell parameters a = 10.684 Å, b = 16.973 Å, c = 11.174 Å) and NMR spectroscopy. Key steps:
- Assign stereochemistry using NOESY for spatial proximity of protons (e.g., distinguishing axial vs. equatorial substituents).
- Validate crystallographic data against DFT-optimized structures (RMSD < 0.5 Å) .
Q. What preliminary biological screening methods are recommended to assess its pharmacological potential?
- Methodological Answer : Prioritize in vitro assays targeting CNS receptors (e.g., GABAA modulation) due to structural similarity to diazepine derivatives. Use:
- Competitive binding assays with radiolabeled ligands (e.g., [<sup>3</sup>H]-flumazenil).
- Functional assays (e.g., patch-clamp electrophysiology for ion channel activity) .
Advanced Research Questions
Q. How do chiral centers in the diazepine ring system influence biological activity, and how can enantiomers be isolated?
- Methodological Answer : The (3S,11S) enantiomer (see ) may exhibit higher receptor affinity due to steric complementarity. Isolate enantiomers via:
- Chiral HPLC using amylose-based columns (e.g., Chiralpak IA).
- Circular dichroism (CD) to confirm enantiopurity (Δε > 50 L·mol⁻¹·cm⁻¹ at 220 nm) .
Q. What environmental fate studies are applicable to assess ecological risks of this compound?
- Methodological Answer : Follow OECD Guideline 307 for soil degradation. Key parameters:
- Hydrolysis half-life at pH 7 (predict using EPI Suite): >30 days suggests persistence.
- Biodegradation assays with activated sludge (BOD/COD ratio < 0.1 indicates recalcitrance) .
Q. How can contradictory data on its crystal packing and hydrogen-bonding networks be resolved?
- Methodological Answer : Discrepancies in unit cell parameters (e.g., vs. 3) may arise from polymorphism. Use:
- Differential scanning calorimetry (DSC) to identify thermal transitions (e.g., melt-recrystallization events).
- Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O vs. π–π stacking) .
Q. What computational strategies are effective for predicting structure-activity relationships (SAR) in analogs?
- Methodological Answer : Perform QSAR modeling with descriptors like ClogP, polar surface area, and H-bond donors. Validate using:
- Docking simulations against GABAA (PDB: 6HUO) to identify key binding residues (e.g., α1-His102).
- Free energy perturbation (FEP) for substituent optimization (e.g., 2-Cl vs. 4-Cl phenyl groups) .
Methodological Frameworks
Q. How to design a study linking its mechanism of action to existing neuropharmacological theories?
- Methodological Answer : Align with the "allosteric modulation" framework ():
Hypothesis: The compound stabilizes GABAA in the open-state conformation.
Experimental validation:
- Single-channel recordings to measure mean open time.
- Compare EC50 values against zolpidem (positive control) .
Q. What protocols ensure stability during long-term storage for in vivo studies?
- Methodological Answer : Conduct accelerated stability testing per ICH Q1A:
- Store at 40°C/75% RH for 6 months; monitor degradation via LC-MS.
- Degradation pathways: Hydrolysis of the lactam ring (confirmed by m/z +18 Da fragments) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
